molecular formula C16H18O4S B13089015 1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene

1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene

Cat. No.: B13089015
M. Wt: 306.4 g/mol
InChI Key: YEPPGIRCHZWIDH-UHFFFAOYSA-N
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Description

2-Methoxyphenylmethylsulfone is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfone group (-SO2-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenylmethylsulfone can be synthesized through several methods. One common approach involves the oxidation of 2-methoxyphenylmethylsulfide using oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) . The reaction typically occurs under mild conditions, often in the presence of a catalyst like acetic acid.

Industrial Production Methods: In industrial settings, the production of 2-methoxyphenylmethylsulfone may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used to replace the methoxy group, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted phenylmethylsulfones.

Scientific Research Applications

2-Methoxyphenylmethylsulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-methoxyphenylmethylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property allows it to participate in various biochemical reactions, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2-Methoxyphenylmethylsulfide
  • 2-Methoxyphenylmethylsulfoxide
  • Phenylmethylsulfone

Comparison: 2-Methoxyphenylmethylsulfone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-methoxyphenylmethylsulfide and 2-methoxyphenylmethylsulfoxide, the sulfone form is more oxidized and may exhibit different properties in terms of stability and reactivity .

Properties

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H18O4S/c1-19-15-9-5-3-7-13(15)11-21(17,18)12-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3

InChI Key

YEPPGIRCHZWIDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CS(=O)(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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